1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea
Description
Properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3S/c1-19-22(16-17-26-25(29)27-21-12-6-3-7-13-21)23-14-8-9-15-24(23)28(19)18-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGUNBSYHNYHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea typically involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route often includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Alkylation: The indole nucleus is then alkylated with benzyl and methyl groups to form 1-benzyl-2-methyl-1H-indole.
Thiourea Formation: The final step involves the reaction of the alkylated indole with phenyl isothiocyanate to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that thiourea derivatives exhibit anticancer properties. Specifically, HNA86780 has shown promise in inhibiting tumor growth in vitro and in vivo. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation.
Case Study : In a study on indole derivatives, compounds similar to HNA86780 demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can enhance anticancer activity .
Antimicrobial Properties
Research has suggested that thiourea compounds possess antimicrobial effects against a range of pathogens. HNA86780's unique structure may enhance its effectiveness against resistant strains of bacteria and fungi.
Case Study : A comparative study on the antimicrobial efficacy of thiourea derivatives revealed that certain structural modifications could lead to increased potency against gram-positive and gram-negative bacteria, highlighting the potential of HNA86780 in developing new antimicrobial agents .
Neuroprotective Effects
Preliminary investigations indicate that compounds like HNA86780 may offer neuroprotective benefits. The indole structure is often associated with neuroactive properties, making it a candidate for further exploration in neurodegenerative diseases.
Case Study : Investigations into the neuroprotective mechanisms of indole derivatives have shown that they can modulate pathways involved in neuronal survival and apoptosis, suggesting potential therapeutic applications for diseases such as Alzheimer's and Parkinson's .
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| HNA86780 | High | Moderate | Potential |
| Related Indole Derivative 1 | Moderate | High | Low |
| Related Indole Derivative 2 | High | Low | Moderate |
Mechanism of Action
The mechanism of action of 1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects . For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs are indole-derived thioureas with variations in substituents on the indole ring or the aryl group of the thiourea. Key comparisons are outlined below:
*Calculated using ChemDraw based on structure.
Key Observations:
Substituent Effects on Indole Core: The N1-benzyl and C2-methyl groups in the target compound increase lipophilicity and steric bulk compared to unsubstituted indole derivatives (e.g., Compounds 3, 4, 18). This may enhance membrane permeability but reduce solubility in aqueous media .
Thiourea Substituent Variations :
- The unsubstituted phenyl group in the target compound contrasts with electron-withdrawing (e.g., 4-chloro in Compound 4) or electron-donating (e.g., 4-methyl in Compound 3) substituents. These differences influence electronic properties and hydrogen-bonding capacity, which are critical for target engagement .
- Allyl (Compound 18) or thiophenmethyl () substituents introduce conformational flexibility or heterocyclic interactions, respectively, which may alter pharmacokinetic profiles .
Biological Implications :
- While specific activity data for the target compound are absent in the evidence, analogs with 4-chlorophenyl (Compound 4) or 4-fluorophenyl (Compound 17) substituents suggest that halogenation can enhance binding to enzymes or receptors through dipole interactions .
- In silico studies () on imidazole derivatives underscore the importance of substituent positioning for bioactivity, a principle likely applicable to thiourea-indole hybrids .
Biological Activity
1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea (commonly referred to as compound A) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure, characterized by a thiourea functional group linked to an indole moiety, suggests a diverse range of biological interactions.
- Molecular Formula : C25H25N3S
- Molecular Weight : 399.6 g/mol
- IUPAC Name : 1-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-3-phenylthiourea
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including compound A. Research indicates that such compounds can inhibit the growth of various cancer cell lines and reverse treatment resistance. Specific findings include:
- IC50 Values : Compound A has shown promising results with IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines .
- Mechanism of Action : Thiourea derivatives are believed to target molecular pathways involved in cancer progression, including angiogenesis and cell signaling pathways .
Antioxidant Activity
Compound A exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress implicated in numerous diseases:
- DPPH Assay : The antioxidant activity was assessed using the DPPH radical scavenging method, showing an IC50 value of approximately 45 µg/mL , indicating its potential as a protective agent against oxidative damage .
Antimicrobial Activity
Thiourea derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Activity : Compound A demonstrated notable antibacterial effects against pathogenic bacteria, with IC50 values suggesting effective inhibition .
Structure-Activity Relationship (SAR)
The biological activity of compound A can be attributed to its unique structural features. The presence of the indole ring and thiourea group plays a critical role in its interaction with biological targets. Studies suggest that modifications in the phenyl or indole rings can enhance or diminish activity, emphasizing the importance of specific substituents on these rings .
Data Summary Table
| Biological Activity | Measurement Method | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Various Cell Lines | 3 - 14 µM | |
| Antioxidant | DPPH Assay | 45 µg/mL | |
| Antibacterial | Bacterial Strains | Varies (nanomolar range) |
Case Studies
- Study on Cancer Cell Lines : In a comprehensive study assessing various thiourea derivatives, compound A was found to significantly reduce cell viability in breast cancer cell lines. The study concluded that the compound's ability to interfere with critical signaling pathways could be harnessed for therapeutic applications .
- Antioxidant Assessment : Another investigation focused on the antioxidant capacity of compound A compared to established antioxidants. Results indicated that compound A's radical scavenging ability was comparable to standard antioxidants, suggesting its potential application in formulations aimed at reducing oxidative stress .
Q & A
Q. What are the established synthetic routes for 1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea, and how can reaction conditions be optimized?
The synthesis typically involves reacting substituted anilines (e.g., benzyl-methyl-indole derivatives) with thiocarbonyl reagents like thiophosgene or carbodiimides. A multi-step approach is common:
- Step 1 : Prepare the indole-ethylamine intermediate via alkylation or coupling reactions.
- Step 2 : React with a phenyl-substituted isothiocyanate under controlled pH (6–8) and temperature (0–25°C) to form the thiourea linkage .
- Optimization : Use design of experiments (DOE) to vary solvents (e.g., DCM, THF), catalysts (e.g., triethylamine), and reaction times. Monitor purity via HPLC and adjust crystallization solvents (e.g., ethanol/water mixtures) for higher yields (>75%) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., benzyl, methyl-indole, phenyl groups). Aromatic protons appear at δ 6.8–7.5 ppm, while thiourea NH signals are observed near δ 9.2–10.5 ppm .
- X-ray Crystallography : Resolves conformational details (e.g., torsion angles between indole and phenyl groups) and hydrogen-bonding patterns critical for biological activity .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 423.2 [M+H]⁺) .
Q. How can researchers design initial biological activity screens for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates. For example, measure IC₅₀ values in kinase inhibition assays (e.g., EGFR inhibition at 10–50 μM) .
- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare dose-response curves with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action for this compound’s bioactivity?
- Molecular Docking : Model interactions with target proteins (e.g., tubulin, topoisomerases) using software like AutoDock Vina. Focus on hydrogen bonding between the thiourea group and active-site residues (e.g., Lys352 in EGFR) .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding. Use Lineweaver-Burk plots to analyze enzyme kinetics .
- Pathway Analysis : Apply RNA sequencing or proteomics to identify dysregulated pathways (e.g., apoptosis markers like caspase-3/7) in treated cells .
Q. How can contradictory data in biological assays be resolved?
- Assay Reproducibility : Repeat experiments under standardized conditions (e.g., cell passage number, serum-free media). Use orthogonal assays (e.g., ATP luminescence vs. resazurin reduction) to cross-validate results .
- Metabolite Interference : Test for compound degradation in assay buffers via LC-MS. Adjust incubation times or include stabilizers (e.g., DTT for redox-sensitive compounds) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of thiourea to urea) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (>200°C typical for thioureas) .
Q. How can structure-activity relationship (SAR) studies be conducted to compare this compound with analogs?
- Substituent Variation : Synthesize derivatives with modified indole (e.g., 5-fluoro substitution) or phenyl groups (e.g., methoxy substituents). Compare bioactivity and logP values to correlate hydrophobicity with potency .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and predict activity cliffs .
Q. What advanced techniques optimize reaction scalability without compromising purity?
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side products (e.g., dimerization) .
- DoE for Catalysts : Screen palladium or copper catalysts in cross-coupling steps. Use response surface methodology to balance yield (>80%) and cost .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
